4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-12-1-4-15(5-2-12)27(23,24)20-13-9-18(22)21(11-13)14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMJJDVPZGJGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structure that combines a chloro group, a benzenesulfonamide moiety, and a dihydrobenzo[b][1,4]dioxin derivative. The molecular formula is , with a molecular weight of 408.9 g/mol .
Biological Activity Overview
Research indicates that this compound interacts with specific biological targets, potentially modulating their activity. Its structural components suggest various pharmacological applications, particularly in medicinal chemistry.
Key Biological Activities
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical for its therapeutic applications.
- Antibacterial Properties : Preliminary studies indicate moderate to strong antibacterial activity against several bacterial strains.
- Binding Affinity : Investigations into its binding interactions with proteins such as bovine serum albumin (BSA) suggest significant pharmacological relevance.
Structure-Activity Relationship (SAR)
The unique structural features of this compound may influence its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and potential receptor interactions |
| Dihydrobenzo[b][1,4]dioxin Moiety | May contribute to unique binding properties and enzyme modulation |
| Benzenesulfonamide Core | Known for its diverse biological activities including antibacterial and enzyme inhibition |
Case Studies and Research Findings
Recent studies have explored the biological efficacy of related compounds and their mechanisms of action:
- Antibacterial Activity : A study synthesized various sulfonamide derivatives and evaluated their antibacterial properties against Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50 values significantly lower than standard controls .
- Enzyme Inhibition Studies : Compounds similar to the target compound were tested for acetylcholinesterase (AChE) and urease inhibition. Results indicated strong inhibitory activity in several derivatives, suggesting that modifications to the sulfonamide structure can enhance efficacy .
- Fluorescence Binding Studies : The interaction of synthesized compounds with BSA was assessed using fluorometric titration. This method revealed binding constants indicative of strong affinity, which is crucial for understanding pharmacokinetics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several sulfonamide derivatives documented in the evidence. Key comparisons include:
Physicochemical and Pharmacokinetic Trends
- Solubility: The 5-oxopyrrolidinone ring introduces polarity, which may counterbalance the lipophilic dioxin moiety, aiding aqueous solubility relative to fully aromatic analogs.
- Metabolic Stability : The absence of labile substituents (e.g., ester groups in 892267-04-8 ) suggests slower hepatic metabolism compared to compounds with hydrolyzable linkages.
Preparation Methods
Chlorosulfonation of Chlorobenzene
The sulfonylation of chlorobenzene follows an ecologically optimized process using chlorosulfonic acid (1.6 mol) and thionyl chloride (3.2 mol) under nitrogen at 50–60°C for 4 h. This method minimizes wastewater by capturing SO₂ and HCl in a two-stage scrubber, yielding 92–95% 4-chlorobenzenesulfonyl chloride (mp 52–54°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Molar ratio (ClC₆H₅ : ClSO₃H : SOCl₂) | 1 : 1.6 : 3.2 |
| Temperature | 50–60°C |
| Reaction time | 4 h |
| Purity | 99.3–99.9% |
Excess thionyl chloride acts as both solvent and dehydrating agent, suppressing bis-amide byproducts. Distillation under reduced pressure (20 mmHg) isolates the sulfonyl chloride, confirmed via 1H NMR (δ 7.85 ppm, aromatic protons).
Construction of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-5-Oxopyrrolidin-3-yl Amine
Friedel-Crafts Alkylation for Dihydrodioxin Intermediate
Ethyl 2,3-dihydrobenzodioxin-2-carboxylate reacts with piperazine (1:2 molar ratio) in chloroform at 75–80°C for 5–12 h. Acid-base workup (10% HCl, NaHCO₃) yields N-(2,3-dihydrobenzodioxin-2-carbonyl)piperazine (99.3% purity).
Pyrrolidinone Ring Formation via Multicomponent Reaction
A one-pot synthesis adapted from marine alkaloid derivatives employs:
- 4-Fluoroaniline (1 mol)
- (E)-3-(4-chlorophenyl)acrolein (1 mol)
- 4-Chlorobenzoic acid (1 mol)
- Cyclohexyl isocyanide (1 mol)
Stirring in methanol with Cs₂CO₃ (0.5 mol) at 25°C for 24 h affords the 5-oxopyrrolidin-3-yl scaffold in 80–89% yield. Recrystallization from diethyl ether enhances purity to >98%.
Sulfonamide Coupling and Final Assembly
Amine Activation and Sulfonylation
The pyrrolidinone amine (1 mol) reacts with 4-chlorobenzenesulfonyl chloride (1.1 mol) in dry THF under N₂ at 0°C. Triethylamine (2 mol) scavenges HCl, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Temperature | 0°C → 25°C (ramp) |
| Reaction time | 6 h |
| Yield | 85–90% |
Purification and Characterization
Crude product undergoes column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1). Analytical data:
- MP : 148–150°C
- 1H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J=8.4 Hz, 2H, SO₂ArH), 7.56 (d, J=8.4 Hz, 2H, ClArH), 6.85–6.78 (m, 3H, dihydrodioxin-H), 4.30–4.15 (m, 4H, OCH₂CH₂O), 3.65–3.50 (m, 1H, pyrrolidinone-H), 2.95–2.80 (m, 2H, pyrrolidinone-H₂).
- HRMS : m/z calc. for C₁₉H₁₈ClN₂O₅S [M+H]⁺ 437.0564, found 437.0568.
Comparative Analysis of Synthetic Routes
Table 1. Yield and Purity Across Methodologies
Route scalability favors the one-pot pyrrolidinone synthesis, while the sulfonylation benefits from patent-pending purification.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Use of bases like triethylamine or sodium hydroxide to deprotonate intermediates and facilitate sulfonamide bond formation .
- Controlled temperatures (e.g., reflux conditions) and inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Solvent selection (e.g., dichloromethane or DMF) to enhance reactant solubility and reaction efficiency .
- Purification via column chromatography or recrystallization to isolate high-purity products .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .
- Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O) and carbonyl (C=O) groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like spleen tyrosine kinase (SYK) using fluorescence-based or colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays to measure affinity for receptors (e.g., GPCRs) .
- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve therapeutic potential?
- Methodological Answer :
- Comparative Bioactivity Analysis : Test structurally similar analogs (e.g., varying substituents on the benzodioxin or pyrrolidinone moieties) to identify key pharmacophores .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like SYK or COX-2 .
- Metabolic Stability Screening : Assess modifications to the sulfonamide group or pyrrolidinone ring to enhance half-life in hepatic microsomes .
Q. What strategies resolve discrepancies in bioactivity data across experimental models?
- Methodological Answer :
- Reproducibility Checks : Validate assays in triplicate across independent labs to rule out technical variability .
- Model Selection : Compare results in cell-free (e.g., enzyme-based) vs. cell-based (e.g., immortalized vs. primary cells) systems to identify off-target effects .
- Pharmacokinetic Profiling : Measure compound stability, protein binding, and cellular uptake to explain in vitro-in vivo discrepancies .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to study binding stability and conformational changes .
- Quantum Mechanical (QM) Calculations : Optimize electron density maps for sulfonamide-enzyme interactions using Gaussian software .
- Machine Learning : Train models on existing bioactivity datasets to predict novel derivatives with enhanced potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
